molecular formula C23H30N2O6 B10883789 2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10883789
M. Wt: 430.5 g/mol
InChI Key: WRVWYYLATCXQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENOXY)-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound characterized by the presence of methoxyphenoxy and trimethoxybenzyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxyphenol with an appropriate halogenated ethanone derivative under basic conditions to form the 4-methoxyphenoxy ethanone intermediate. This intermediate is then reacted with 2,4,5-trimethoxybenzyl piperazine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENOXY)-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carbonyl group results in the formation of an alcohol.

Scientific Research Applications

2-(4-METHOXYPHENOXY)-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The methoxyphenoxy and trimethoxybenzyl groups may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)propanoic acid: Similar in structure but with a propanoic acid moiety instead of the ethanone group.

    2-(4-Methoxyphenoxy)ethanethioamide: Contains a thioamide group instead of the ethanone group.

Uniqueness

2-(4-METHOXYPHENOXY)-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of methoxyphenoxy and trimethoxybenzyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O6/c1-27-18-5-7-19(8-6-18)31-16-23(26)25-11-9-24(10-12-25)15-17-13-21(29-3)22(30-4)14-20(17)28-2/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

WRVWYYLATCXQJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.